Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate
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Overview
Description
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate is a complex organic compound with a molecular formula of C28H46O7. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate typically involves the esterification of cholic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of the ethoxycarbonyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate involves its interaction with specific molecular targets in the body. It is known to bind to bile acid receptors, influencing the regulation of bile acid synthesis and secretion. This interaction can modulate various metabolic pathways, impacting lipid and glucose metabolism. The compound’s effects on these pathways make it a potential candidate for therapeutic applications in metabolic diseases.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound from which Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate is derived.
Chenodeoxycholic Acid: Another bile acid with similar properties but different hydroxylation patterns.
Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases.
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
83861-28-3 |
---|---|
Molecular Formula |
C28H46O7 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3-ethoxycarbonyloxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-23,25,29-30H,6-15H2,1-5H3/t16-,17?,18-,19-,20+,21+,22-,23+,25+,27+,28-/m1/s1 |
InChI Key |
KIRFLCKWEBLZMD-QSGOJPERSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](CC2C1)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C |
Canonical SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)O)C |
Origin of Product |
United States |
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